molecular formula C15H19N3O3 B2745302 tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate CAS No. 1955520-41-8

tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate

Cat. No.: B2745302
CAS No.: 1955520-41-8
M. Wt: 289.335
InChI Key: KDSMYNRKWFIKAD-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a phenylethyl chain, which is further linked to a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenylethyl group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the oxadiazole intermediate.

    Introduction of the tert-butyl carbamate group: This step often involves the reaction of the phenylethyl-oxadiazole intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the phenylethyl group, potentially yielding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Phenylacetaldehyde or phenylacetic acid derivatives.

    Reduction: Phenylethylamine or phenylethanol derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate is explored for its potential as a pharmacophore in drug design. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in the development of enzyme inhibitors and receptor modulators.

Industry: The compound can be used in the synthesis of agrochemicals and materials science, where the stability and reactivity of the oxadiazole ring are advantageous.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the carbamate group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

  • tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-methylpropyl]carbamate
  • tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-ethylhexyl]carbamate

Comparison: Compared to similar compounds, tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate is unique due to the presence of the phenylethyl group, which can significantly influence its biological activity and binding properties. The phenylethyl group provides additional hydrophobic interactions and potential π-π stacking interactions, which can enhance the compound’s efficacy as a drug candidate.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)20-14(19)18-12(13-16-10-17-21-13)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSMYNRKWFIKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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